molecular formula C19H8Cl4F3N3 B2711394 3-Chloro-5-(3-chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 691868-55-0

3-Chloro-5-(3-chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2711394
CAS No.: 691868-55-0
M. Wt: 477.09
InChI Key: AIXZLOHRNSIQST-UHFFFAOYSA-N
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Description

3-Chloro-5-(3-chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H8Cl4F3N3 and its molecular weight is 477.09. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-(3-chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-(3-chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-5-(3-chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H8Cl4F3N3/c20-11-3-1-2-9(6-11)14-8-15(19(24,25)26)29-18(27-14)16(23)17(28-29)10-4-5-12(21)13(22)7-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXZLOHRNSIQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H8Cl4F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-5-(3-chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

  • Molecular Formula : C19H8Cl4F3N3
  • Molecular Weight : 477.09 g/mol
  • CAS Number : 691868-55-0

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives often exhibit their biological effects through the inhibition of specific enzymes and pathways involved in cell proliferation and inflammation. The compound under consideration has been shown to interact with various molecular targets, including:

  • Tubulin Polymerization : Inhibiting tubulin polymerization can lead to cell cycle arrest in the G2/M phase, which is critical for cancer treatment .
  • MAPK Pathway Inhibition : It may inhibit p38 MAPK signaling, which plays a role in inflammatory responses and cancer progression .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • In vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines. IC50 values were reported in the low micromolar range, indicating potent activity against tumor cells .
  • Mechanism of Action : The compound was shown to induce apoptosis through the downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic proteins (Bax), thus promoting programmed cell death in cancer cells .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • Inhibition of Cytokine Release : It has been reported to significantly reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation in macrophages .
  • In Vivo Studies : Animal models demonstrated that treatment with this compound led to reduced microglial activation and inflammation in the central nervous system, suggesting potential applications in neuroinflammatory diseases .

Case Studies

  • Study on Cancer Cell Lines :
    • A series of experiments evaluated the compound's effects on MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines.
    • Results showed IC50 values ranging from 1.48 to 5.33 µM, indicating strong cytotoxicity against these cancer types.
  • Inflammation Model in Mice :
    • In a model of LPS-induced inflammation, administration of the compound resulted in a significant reduction in serum levels of TNF-alpha and IL-6.
    • Histological analysis revealed decreased infiltration of inflammatory cells in treated mice compared to controls.

Data Table

Biological ActivityObservationsReference
AntiproliferativeIC50 values between 1.48–5.33 µM
Cytokine InhibitionSignificant reduction in TNF-alpha release
Apoptosis InductionUpregulation of Bax; downregulation of Bcl-2
Microglial ActivationReduced activation in CNS models

Q & A

Q. Table 1: Representative Synthetic Conditions

Reactant AReactant BTemperature (K)SolventYield (%)Reference
4-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione433–438Methanol66.78
4-(2,4-Dichlorophenyl)-3-phenyl-1H-pyrazol-5-amineSame as above453–458Ethanol/EtOAc62.58

Basic: What characterization techniques are essential for confirming the structure?

Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Critical for resolving bond lengths, angles, and dihedral angles (e.g., Cl⋯Cl interactions at 3.475 Å ).
  • NMR Spectroscopy: Confirms substituent positions and purity.
  • Elemental Analysis: Validates molecular formula (e.g., C20_{20}H11_{11}Cl2_2F4_4N3_3 for orthorhombic crystals ).
  • HPLC/MS: Ensures absence of byproducts.

Q. Table 2: Crystallographic Parameters

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)V (ų)
Derivative AOrthorhombicPbca9.53615.94124.8533778.0
Derivative BMonoclinicP21_1/c9.08269.060627.2592212.7

Advanced: How do substituents influence molecular conformation and crystallographic packing?

Answer:
Substituents dictate dihedral angles between aromatic rings, affecting intermolecular interactions. For example:

  • 3,4-Dichlorophenyl Groups: Create a dihedral angle of 69.95° with the central pyrimidine ring, promoting Cl⋯Cl interactions (3.475 Å) and van der Waals packing .
  • Trifluoromethyl Groups: Enhance hydrophobicity and stabilize crystal lattices via C–F⋯π interactions .
  • Phenyl vs. Methyl Substituents: Bulky phenyl groups increase torsional strain (e.g., C(16)–C(17)–C(18)–C(19) torsion angle: -178.7°), altering solubility .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Standardized Assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for batch-to-batch compound variability.
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing 4-fluorophenyl with 3-chlorophenyl) to isolate activity trends .
  • Meta-Analysis: Compare IC50_{50} values under identical conditions (e.g., PAR2 receptor antagonism vs. MAO-B inhibition) .

Basic: What are the known biological targets of this compound?

Answer:
Pyrazolo[1,5-a]pyrimidines exhibit:

  • Kinase Inhibition: KDR kinase (IC50_{50} < 1 µM) .
  • Receptor Modulation: PAR2 antagonism and peripheral benzodiazepine receptor binding .
  • Enzyme Inhibition: Monoamine oxidase B (MAO-B) with IC50_{50} values in the micromolar range .

Advanced: How to optimize Suzuki-Miyaura cross-coupling for functionalization?

Answer:

  • Catalyst Selection: XPhosPdG2/XPhos tandem systems prevent debromination .
  • Conditions: Microwave-assisted heating (110°C, 24 h) with aryl boronic acids in 1,4-dioxane/Na2_2CO3_3 enhances C–C bond formation .
  • Substrate Scope: Electron-deficient boronic acids (e.g., 3,4-dichlorophenyl) yield higher conversions (>80%) than electron-rich analogs .

Q. Table 3: Cross-Coupling Optimization

SubstrateCatalystTemperature (°C)Time (h)Yield (%)
3-Bromo-7-CF3_3-pyrazolo[1,5-a]pyrimidin-5-oneXPhosPdG21102485

Advanced: How to address discrepancies in crystallographic refinement?

Answer:

  • H-Atom Handling: Use constrained riding models (C–H = 0.93–0.98 Å, Uiso_{iso}(H) = 1.2Ueq_{eq}(C)) to reduce overparameterization .
  • Absorption Correction: Apply multi-scan methods (e.g., CrystalClear) for heavy-atom-containing crystals .
  • Data-to-Parameter Ratio: Maintain ratios >15:1 (e.g., 17.0 in ) to ensure refinement reliability .

Basic: What solvents are optimal for recrystallization?

Answer:

  • Polar Protic Solvents: Methanol or ethanol yield high-purity crystals for X-ray analysis .
  • Mixed Solvents: Ethanol/acetone (1:1) or EtOH/EtOAc (1:1) improve crystal size and morphology .

Advanced: How to design derivatives for enhanced bioactivity?

Answer:

  • Electron-Withdrawing Groups: Introduce Cl or CF3_3 at C-3/C-5 to improve target binding (e.g., PAR2 IC50_{50} reduced by 40% with 3,4-dichlorophenyl vs. phenyl) .
  • Hydrogen Bond Donors: Replace methyl with aminoethyl groups to enhance solubility and MAO-B inhibition .

Advanced: What computational methods support SAR studies?

Answer:

  • Docking Simulations: Use AutoDock Vina to predict binding poses with kinase domains (e.g., KDR PDB: 1Y6A) .
  • DFT Calculations: Analyze electrostatic potential surfaces to rationalize Cl⋯Cl interactions .

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